1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a morpholinopyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Scientific Research Applications
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antipsychotic, antimicrobial, and antiviral agent
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent for diseases like cancer and neurodegenerative disorders
Industrial Applications: It is also used in the development of new materials and as a building block for more complex chemical entities
Mechanism of Action
Target of Action
Similar compounds have been found to target poly (adp-ribose) polymerase (parp) in human breast cancer cells .
Mode of Action
Similar compounds have been observed to inhibit the catalytical activity of parp1, enhance cleavage of parp1, enhance phosphorylation of h2ax, and increase caspase 3/7 activity .
Biochemical Pathways
Similar compounds have been observed to affect the parp1 pathway, leading to enhanced cleavage of parp1 and increased phosphorylation of h2ax .
Pharmacokinetics
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been observed to cause a loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .
Preparation Methods
The synthesis of 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Morpholinopyridazine Moiety: The morpholinopyridazine group is introduced via nucleophilic substitution reactions, where a suitable pyridazine derivative reacts with morpholine under controlled conditions.
Final Coupling: The final step involves coupling the morpholinopyridazine-substituted piperazine with ethanone through a condensation reaction.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine or morpholinopyridazine rings.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Comparison with Similar Compounds
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)ethanone can be compared with other piperazine derivatives such as:
1-(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits significant antipsychotic and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-12(20)17-2-4-19(5-3-17)14-10-13(11-15-16-14)18-6-8-21-9-7-18/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVFYUZAYOTZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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